molecular formula C9H14O4 B1335042 Ethyl 2-acetyl-4-oxopentanoate CAS No. 41892-81-3

Ethyl 2-acetyl-4-oxopentanoate

Cat. No.: B1335042
CAS No.: 41892-81-3
M. Wt: 186.2 g/mol
InChI Key: WANUOLLLVOSMFL-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-oxopentanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Properties

Ethyl 2-acetyl-3-oxo-5-phenyl­pent-4-enoate, a compound closely related to Ethyl 2-acetyl-4-oxopentanoate, demonstrates significant properties in crystallography. X-ray diffraction data reveal its existence in a single enol tautomer form in the crystal phase, consistent with spectroscopic data in solution. This highlights its potential in crystallographic studies and applications (Arrieta & Mostad, 2001).

Biocatalysis

This compound plays a crucial role in biocatalytic processes. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative, is important in synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril. Various studies have summarized the synthesis routes and developments of (R)-HPBE using biocatalysts (Zhao, 2008).

Chemical Kinetics and Combustion

The kinetics of combustion of ethyl levulinate (ethyl 4-oxopentanoate), closely related to this compound, have been extensively studied. This research is vital for understanding its behavior as a potential biofuel, contributing to the development of alternative energy sources (Ghosh et al., 2018).

Synthesis of Novel Compounds

This compound's derivatives have been used to synthesize various novel compounds. For instance, the synthesis of polysubstituted pyrrole using 2,4-pentanedione and methyl 3-oxopentanoate illustrates its applicability in creating new chemical entities with potential pharmacological properties (Ou, 2009).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of compounds using derivatives of this compound. For example, the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate results in the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its utility in stereoselective chemical synthesis (Meng, Zhu, & Zhang, 2008).

Biochemical and Pharmacological Research

In pharmacological studies, this compound derivatives have been synthesized and investigated for potential anti-inflammatory activity. This research highlights the compound's relevance in the development of new therapeutic agents (Abignente et al., 1992).

Biofuel Research

Ethyl 4-oxopentanoate, a variant of this compound, has been studied for its potential as a biofuel. Investigations into its combustion kinetics are crucial for evaluating its suitability as an alternative fuel source, contributing to the growing field of renewable energy research (Ghosh et al., 2018).

Safety and Hazards

Ethyl 2-acetyl-4-oxopentanoate is classified as an eye irritant (Category 2), with the hazard statement “Causes serious eye irritation” (H319) . Precautionary statements include “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing” (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Ethyl 2-acetyl-4-oxopentanoate is a complex organic compound with the molecular formula C9H14O4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound contains both ketone and ester functional groups . These groups could potentially interact with various biological targets, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and their consequences.

Properties

IUPAC Name

ethyl 2-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANUOLLLVOSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962043
Record name Ethyl 2-acetyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41892-81-3
Record name Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41892-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetyl-4-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-acetyl-4-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred and refluxing solution of ethyl sodioacetoacetate (0.5 mole, 78g.) and sodium iodide (1g.) in dry acetone (250 ml.) was added chloroactone (0.54 mol. 50g.) over a period of ten minutes. After one hour the acetone was distilled from the reaction mixture and the residue was diluted with 400 ml. water. The preciptated oil was extracted with ether and the ether removed to yield the intermediate 3-carbethoxy-2,5-hexanedione (75g.). The intermediate (26.4g.) was cyclized by heating under reflux over 5 g. anhydrous oxalic acid for 11/4 hours. The crude ester was saponified by heating under reflux for 45 minutes with potassium hydroxide (26g.) in methanol (200 ml.). The methanol was removed, the residue dissolved in water and the solution acidified to yield 2,5-dimethyl-3-furoic acid (18g.), m.p. 130°-133°.
Name
ethyl sodioacetoacetate
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.